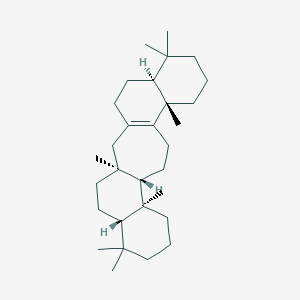
Isoserratene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoserratene is a natural product that belongs to the class of terpenoids, which are organic compounds found in plants and animals. It is a tricyclic hydrocarbon with a unique structure that has attracted the attention of researchers due to its potential biological activities. Isoserratene has been isolated from various plant species, including the roots of Angelica keiskei, a traditional medicinal plant used in East Asia.
作用機序
The mechanism of action of isoserratene is not fully understood. However, studies have suggested that isoserratene exerts its biological activities through different pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and activation of the MAPK pathway. Isoserratene has also been shown to regulate the expression of different genes involved in cell proliferation, apoptosis, and inflammation.
生化学的および生理学的効果
Isoserratene has been found to have several biochemical and physiological effects. For instance, isoserratene has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress. Isoserratene has also been found to inhibit the activity of different enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, isoserratene has been shown to induce apoptosis in cancer cells and prevent the proliferation of cancer cells.
実験室実験の利点と制限
Isoserratene has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized using chemical methods, which makes it readily available for research. Isoserratene is also stable under different conditions, which makes it suitable for different assays. However, one of the limitations of isoserratene is that it is not very soluble in water, which makes it difficult to use in aqueous solutions. Isoserratene also has limited bioavailability, which makes it challenging to use in vivo.
将来の方向性
There are several future directions for the research on isoserratene. One of the areas that need further investigation is the mechanism of action of isoserratene. More studies are needed to understand how isoserratene exerts its biological activities and to identify its molecular targets. Another future direction is the development of novel synthetic methods for isoserratene that can improve its yield and purity. Additionally, more studies are needed to investigate the potential of isoserratene as a therapeutic agent for different diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, isoserratene is a natural product with potential biological activities that have attracted the attention of researchers. Isoserratene can be synthesized using different methods, including chemical synthesis and biotransformation. Isoserratene has been found to have several scientific research applications, including anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of isoserratene is not fully understood, but studies have suggested that it exerts its biological activities through different pathways. Isoserratene has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
Isoserratene can be synthesized using different methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to produce isoserratene from simple starting materials. Biotransformation, on the other hand, involves the use of microorganisms or enzymes to convert a substrate into isoserratene. The most common method for synthesizing isoserratene is through chemical synthesis, which involves the use of various reagents and solvents to produce the compound.
科学的研究の応用
Isoserratene has been found to have potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the effects of isoserratene on different cell lines and animal models. For instance, isoserratene has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in animal models.
特性
CAS番号 |
18070-14-9 |
|---|---|
製品名 |
Isoserratene |
分子式 |
C30H50 |
分子量 |
410.7 g/mol |
IUPAC名 |
(3S,6S,11S,12S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene |
InChI |
InChI=1S/C30H50/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h23-25H,8-20H2,1-7H3/t23-,24-,25-,28-,29+,30-/m0/s1 |
InChIキー |
NKAHFZSRDZCLOH-LLYHLBQQSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
正規SMILES |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



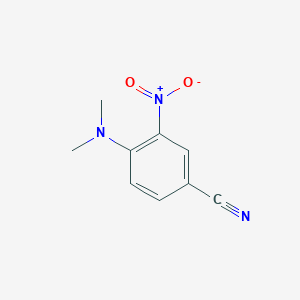
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
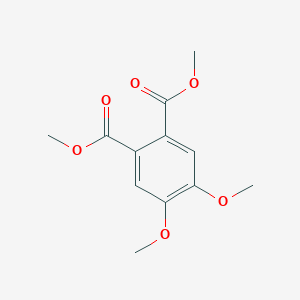
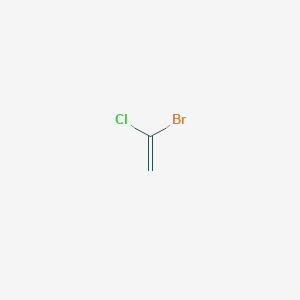


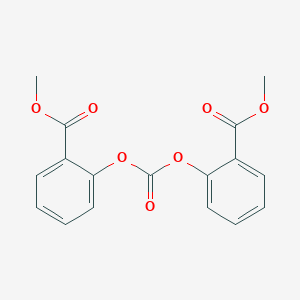
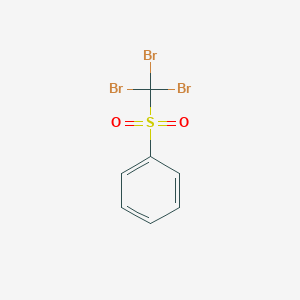
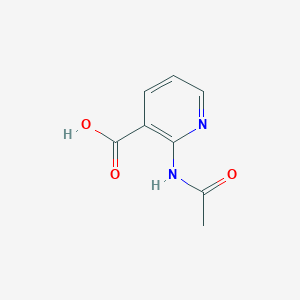
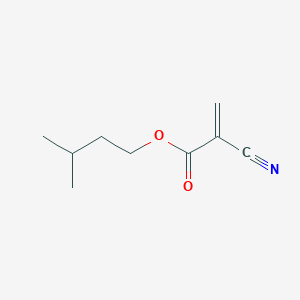
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)


